Product packaging for 1-(2,3-Dichlorophenyl)cyclopropanamine(Cat. No.:)

1-(2,3-Dichlorophenyl)cyclopropanamine

Cat. No.: B11742796
M. Wt: 202.08 g/mol
InChI Key: OYKYIBBPFVTABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dichlorophenyl)cyclopropanamine is a high-value chemical building block featuring a strained cyclopropane ring directly linked to a dichlorophenyl group, creating a unique three-dimensional structure prized in medicinal chemistry. This compound is of significant interest in early-stage drug discovery, particularly as a potential precursor for the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors. LSD1 is a flavin-dependent histone demethylase that plays a key role in epigenetic regulation, and its inhibition is a promising therapeutic strategy for targeting various cancers, including leukemia . The rigid geometry of the cyclopropane ring often contributes to enhanced binding affinity and selectivity toward biological targets. Researchers utilize this compound to explore structure-activity relationships (SAR) and develop novel small-molecule therapeutics. The specific 2,3-dichloro substitution on the phenyl ring influences the compound's electronic properties and lipophilicity, which can be critical for optimizing pharmacokinetic profiles. As a cyclopropylamine derivative, its core structure is recognized for mechanism-based enzyme inhibition, making it a versatile scaffold in biochemical research . This product is intended for research applications in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2N B11742796 1-(2,3-Dichlorophenyl)cyclopropanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3H,4-5,12H2

InChI Key

OYKYIBBPFVTABS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C(=CC=C2)Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations for 1 2,3 Dichlorophenyl Cyclopropanamine

Retrosynthetic Analysis and Strategic Disconnections for 1-(2,3-Dichlorophenyl)cyclopropanamine

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.comscispace.com For this compound, the analysis reveals several strategic disconnections.

The most prominent disconnection is the C-N bond, which simplifies the target to a cyclopropyl (B3062369) electrophile and ammonia (B1221849) or an ammonia equivalent. However, a more productive and widely employed strategy involves disconnecting the bonds forming the cyclopropane (B1198618) ring itself. A powerful approach for synthesizing primary cyclopropylamines is the titanium-mediated cyclopropanation of nitriles, known as the Kulinkovich-Szymoniak reaction. organic-chemistry.org This leads to a key disconnection between the C1 carbon of the cyclopropane ring and the two carbons that form its ethylenic backbone.

This retrosynthetic pathway identifies 2,3-dichlorobenzonitrile (B188945) as a critical precursor. The cyclopropane ring is constructed from a C2 synthon, typically derived from a Grignard reagent like ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide. This approach is highly convergent, building the core structure from two readily accessible fragments.

Key Retrosynthetic Disconnections:

Disconnection TypePrecursorsSynthetic Strategy
C1(ring)-C2(ring) / C1(ring)-C3(ring)2,3-Dichlorobenzonitrile + C2 source (e.g., Grignard reagent)Kulinkovich-Szymoniak Reaction
Aryl-C(ring)Cyclopropanamine + 2,3-Dichlorophenyl halideCross-coupling reaction (e.g., Buchwald-Hartwig)
C(ring)-N1-(2,3-Dichlorophenyl)cyclopropyl halide/ketoneNucleophilic substitution / Reductive amination

Development and Optimization of Cyclopropane Ring-Forming Reactions for Aryl-Substituted Amines

The formation of a cyclopropane ring is a cornerstone of organic synthesis due to the unique chemical and biological properties this strained three-membered ring imparts to molecules. wikipedia.orgacsgcipr.org For aryl-substituted amines, several methodologies have been developed, with titanium-mediated reactions being particularly effective.

The Kulinkovich reaction, and its subsequent modifications, provides a robust method for creating cyclopropanols from esters and Grignard reagents in the presence of titanium(IV) isopropoxide. organic-chemistry.org A crucial adaptation, the Kulinkovich-Szymoniak reaction, extends this methodology to nitriles, yielding primary cyclopropylamines directly. organic-chemistry.orgacsgcipr.org This reaction involves the in-situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. This intermediate then reacts with the nitrile to form an azatitanacycle, which upon treatment with a Lewis acid or hydrolysis, yields the desired primary cyclopropylamine (B47189). organic-chemistry.org

Cyclopropanation Strategies Involving the Dichlorophenyl Moiety

The presence of the 2,3-dichlorophenyl group introduces specific electronic considerations into the synthesis. The two chlorine atoms act as electron-withdrawing groups, which can influence the reactivity of the nitrile precursor. In the context of the Kulinkovich-Szymoniak reaction, the electrophilicity of the nitrile carbon is modulated by these substituents.

Research into related structures, such as the cyclopropanation of substituted 2-phenyl acetonitriles, has shown that electron-withdrawing groups on the phenyl ring can impact reaction yields. For instance, the synthesis of 1-(3,4-dichlorophenyl)-cyclopropane acetonitrile (B52724) via phase-transfer catalysis demonstrated the viability of cyclopropanation on dichlorophenyl-substituted systems. nih.gov The primary route for this compound relies on the reaction of 2,3-dichlorobenzonitrile with a Grignard reagent like EtMgBr and a titanium catalyst such as Ti(OiPr)₄. organic-chemistry.org Optimization of this reaction involves careful control of stoichiometry, temperature, and the choice of Lewis acid for the final workup step to maximize the yield of the primary amine over potential side products like ketones or carbinamines. organic-chemistry.org

Mechanistic Insights into Cyclopropanation Reactivity

The mechanism of cyclopropanation varies significantly with the chosen methodology.

Titanium-Mediated Cyclopropanation (Kulinkovich-Szymoniak): The generally accepted mechanism begins with the reaction of two equivalents of a Grignard reagent (e.g., EtMgBr) with a titanium(IV) alkoxide. This forms a dialkyltitanium species that undergoes β-hydride elimination to release an alkane (ethane) and form a titanacyclopropane intermediate. This highly reactive species acts as a 1,2-dicarbanion equivalent. organic-chemistry.org It then adds to the carbon-nitrogen triple bond of the nitrile (e.g., 2,3-dichlorobenzonitrile) to form a five-membered azatitanacycle. Subsequent Lewis acid-mediated or hydrolytic workup cleaves the titanium complex to afford the final cyclopropylamine. organic-chemistry.org

Carbene/Carbenoid Addition: An alternative, though less direct for this specific target, involves the reaction of a carbene or carbenoid with an appropriately substituted styrene. The mechanism is a concerted, cheletropic reaction where the carbene adds across the double bond in a single step. numberanalytics.comyoutube.com This process is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane. The reactivity is driven by the interaction of the alkene's nucleophilic π-bond with the carbene's empty p-orbital, and a simultaneous attack from the carbene's lone pair into the alkene's π* antibonding orbital. youtube.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The C1 carbon of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to synthesize a single enantiomer. Furthermore, if additional substituents are present on the cyclopropane ring, diastereomers can exist, necessitating control over both absolute and relative stereochemistry. bldpharm.com

Chiral Auxiliaries and Catalytic Asymmetric Methods

Achieving enantioselectivity in the synthesis of chiral cyclopropanes is a significant area of research. researchgate.net Two primary strategies are employed:

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org In cyclopropanation, an auxiliary can be attached to the alkene substrate. The steric bulk of the auxiliary blocks one face of the molecule, forcing the incoming reagent (e.g., a carbenoid) to attack from the opposite, less hindered face. nih.gov After the reaction, the auxiliary is removed, yielding the enantioenriched cyclopropane. Common auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgresearchgate.net

Catalytic Asymmetric Methods: This approach uses a substoichiometric amount of a chiral catalyst to generate the chiral product. For cyclopropanations involving carbene transfer from diazo compounds, catalysts based on rhodium, copper, and palladium with chiral ligands are prevalent. researchgate.netthieme-connect.de An asymmetric version of the Kulinkovich reaction has also been developed, employing chiral ligands such as TADDOL to modify the titanium catalyst and induce enantioselectivity. wikipedia.org

Examples of Catalytic Asymmetric Cyclopropanation

Catalyst SystemReaction TypeTypical StereoselectivityReference
Rh₂(S-DOSP)₄Carbene transfer from diazoacetateHigh ee (>90%) researchgate.net
Cu(I)-BOXCarbene transfer from diazoacetateHigh ee (>90%) researchgate.net
Ti(TADDOLate)Asymmetric Kulinkovich ReactionModerate to high ee wikipedia.org
Engineered MyoglobinBiocatalytic Carbene TransferUp to 99.9% de and ee rochester.edu

Diastereoselective Approaches for Cyclopropane Formation

When synthesizing cyclopropanes with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. The diastereomeric outcome of a cyclopropanation reaction is highly dependent on the reaction mechanism and the steric and electronic properties of the substrates and reagents. nih.govresearchgate.net

In metal-catalyzed carbene transfer reactions, the structure of the ligand and the metal center can influence the orientation of the approaching alkene relative to the carbene, thereby controlling diastereoselectivity. thieme-connect.de For reactions like the Kulinkovich cyclopropanation of substituted substrates, high diastereoselectivity can often be achieved, influenced by the steric interactions in the transition state. organic-chemistry.org Similarly, in Michael-initiated ring closure (MIRC) reactions, the initial conjugate addition step often proceeds with high diastereoselectivity, which is then translated into the final cyclopropane product upon intramolecular cyclization.

The development of highly diastereoselective protocols is crucial for accessing complex, polysubstituted cyclopropanes as single isomers, which is often a requirement for their use as intermediates in medicinal chemistry. nih.govnih.gov

Functional Group Interconversions and Selective Aromatic Substitutions in the Synthesis of this compound

The synthesis of this compound is contingent on two critical phases: the initial synthesis of a properly substituted aromatic precursor through selective substitution reactions, and subsequent transformations involving key functional group interconversions (FGIs).

A plausible and efficient synthetic route commences with 2,3-dichlorotoluene (B105489), a readily available industrial chemical. The formation of this starting material itself relies on the principles of selective aromatic substitution. The chlorination of toluene (B28343) or o-chlorotoluene can be directed to produce a mixture of isomers, from which 2,3-dichlorotoluene is isolated. mdpi.comgoogle.com Catalytic systems, often employing Lewis acids like aluminum chloride or ferric chloride, are used to facilitate electrophilic aromatic substitution, with reaction conditions tuned to favor the desired dichlorinated product. mdpi.comgoogleapis.com Alternative routes to 2,3-dichlorotoluene have also been developed, for instance, from o-toluidine (B26562) via a multi-step process involving condensation, sulfonation, chlorination, and Sandmeyer reactions. google.com

Once 2,3-dichlorotoluene is obtained, it is converted into the key intermediate, 2-(2,3-dichlorophenyl)acetonitrile (B186466). This is typically achieved via a side-chain halogenation of the methyl group to form 2,3-dichlorobenzyl chloride, followed by nucleophilic substitution with a cyanide salt.

With the precursor 2-(2,3-dichlorophenyl)acetonitrile in hand, the synthesis proceeds to the construction of the cyclopropane ring. This is commonly achieved through a cyclopropanation reaction with 1,2-dibromoethane (B42909) in the presence of a strong base, such as sodium hydroxide (B78521). To facilitate the reaction between the aqueous base and the organic substrate, a phase-transfer catalyst (PTC) is often employed. nih.govrsc.org The PTC transports the hydroxide ion into the organic phase, where it deprotonates the benzylic carbon of the acetonitrile, generating a carbanion that subsequently undergoes intramolecular cyclization to form 1-(2,3-dichlorophenyl)cyclopropanecarbonitrile.

The final and most critical step is the functional group interconversion of the nitrile group into a primary amine. This transformation can be accomplished via several methods:

Direct Catalytic Hydrogenation : The nitrile can be reduced to the primary amine using hydrogen gas over a metal catalyst like Raney Nickel or Palladium. wikipedia.orgstudymind.co.uk This method is often preferred in industrial settings due to its cost-effectiveness and atom economy. studymind.co.uk

Chemical Reduction : Potent reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent can effectively reduce the nitrile to the amine. researchgate.netlibretexts.org

Hofmann Rearrangement : A two-step approach involves the initial hydrolysis of the nitrile to 1-(2,3-dichlorophenyl)cyclopropanecarboxamide. This amide is then subjected to the Hofmann rearrangement, where treatment with bromine and a strong base (e.g., NaOH) induces a rearrangement to form an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is then hydrolyzed in situ to yield the final product, this compound, with the loss of one carbon atom as carbon dioxide. slideshare.netnumberanalytics.comchemistrylearner.com This classic reaction is highly reliable for converting amides to primary amines. chemistrylearner.com

The table below summarizes the key functional group interconversion methods for the final step.

Table 1: Comparison of Methods for Nitrile to Amine Functional Group Interconversion

Method Reagents Advantages Disadvantages
Catalytic Hydrogenation H₂, Raney Ni or Pd/C Cost-effective, high yield, environmentally benign Requires high pressure equipment, potential for side reactions
Chemical Reduction LiAlH₄ in dry ether High efficiency, mild conditions Expensive, pyrophoric reagent, requires strict anhydrous conditions

| Hofmann Rearrangement | 1. H₂O/H⁺ or OH⁻ 2. Br₂, NaOH | Well-established, reliable | Multi-step process, uses hazardous bromine, stoichiometric waste |

Scale-Up Considerations and Process Chemistry for this compound Production

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful consideration of process chemistry, safety, cost-effectiveness, and environmental impact. Each step of the proposed synthetic route presents unique scale-up challenges.

Process Chemistry and Optimization:

For the initial aromatic chlorination to produce 2,3-dichlorotoluene, industrial-scale production must focus on maximizing the regioselectivity to minimize the formation of unwanted isomers, which would require costly separation processes. mdpi.com The management of corrosive reagents like chlorine and HCl byproduct is a primary safety and engineering concern. proquest.com

The cyclopropanation step, being a biphasic reaction, is often limited by mass transfer between the aqueous and organic phases. On a large scale, the efficiency of stirring and the performance of the phase-transfer catalyst are critical parameters that determine reaction time and yield. researchgate.netrsc.org Heat management is also crucial, as the deprotonation and alkylation steps can be exothermic. The choice of solvent and the concentration of the base must be optimized to ensure high conversion while preventing side reactions.

The final functional group interconversion is arguably the most critical step for scale-up.

If catalytic hydrogenation is chosen for the nitrile reduction, the primary challenges include managing the high pressures of hydrogen gas, ensuring efficient catalyst activity and recovery, and preventing catalyst poisoning. wikipedia.org This method is generally favored for large-scale production due to lower costs and waste compared to stoichiometric reagents. studymind.co.uk

If the Hofmann rearrangement route is selected, the handling of large quantities of bromine and concentrated sodium hydroxide presents significant safety and corrosion risks. The rearrangement step is often exothermic and can lead to pressure build-up from the evolution of carbon dioxide, requiring robust reactor design and temperature control systems. wikipedia.orgnumberanalytics.com

Work-up and Purification:

At each stage, the isolation and purification of the intermediate and final products are critical. On a large scale, techniques like fractional distillation for purifying 2,3-dichlorotoluene, and crystallization for isolating the solid nitrile intermediate and the final amine product (often as a hydrochloride salt) would be employed. Solvent selection is key, not only for the reaction itself but also for efficient extraction and crystallization, with a focus on ease of recovery and recycling to minimize costs and environmental impact.

The table below, based on the analogous industrial synthesis of a related compound, illustrates typical parameters for large-scale chemical production.

Table 2: Example of Industrial Scale-Up Parameters for a Related Synthesis

Parameter Value/Condition Purpose
Reactor Size 500 L Accommodate large batch sizes for commercial production.
Starting Material (Batch Size) 100 kg Defines the production scale.
Reaction Temperature 120-200 °C Optimized for reaction rate and to overcome activation energy.
Temperature Control Electric heating jacket, cooling coils Crucial for managing exotherms and maintaining optimal conditions.
Reagent Addition Phased or dropwise addition Controls reaction rate and temperature, especially for exothermic steps.
Work-up Solvent n-Butanol, Methanol Used for extraction and purification of the crude product.
Purification Method Recrystallization To achieve high purity (e.g., >99.5% by HPLC) required for final products.
Yield 60-66% Represents a typical yield for a multi-step industrial process.

Ultimately, the successful scale-up of this compound production hinges on developing a robust, safe, and economically viable process that consistently delivers the final product with high purity and yield.

Molecular Structure, Conformation, and Chirality of 1 2,3 Dichlorophenyl Cyclopropanamine

Theoretical Analysis of Conformational Dynamics of the Cyclopropylamine (B47189) Moiety

The conformational dynamics of the 1-(2,3-Dichlorophenyl)cyclopropanamine are largely dictated by the rotational freedom around the single bond connecting the phenyl ring to the cyclopropyl (B3062369) group and the orientation of the amine group.

Key Conformational Features:

Rotation around the Phenyl-Cyclopropyl Bond: The orientation of the 2,3-dichlorophenyl ring relative to the cyclopropylamine moiety is a key determinant of the molecule's conformational landscape. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the potential energy surface for this rotation. The rotation is sterically hindered by the substituents on the phenyl ring and the cyclopropyl group. The lowest energy conformers will represent a balance between minimizing steric repulsion and optimizing electronic interactions.

Influence of the Cyclopropyl Ring: The three-membered cyclopropyl ring is conformationally rigid. Its C-H bonds possess a higher degree of s-character compared to alkanes, influencing the electronic properties of the adjacent amine and phenyl groups. dtic.mil The unique electronic nature of the cyclopropane (B1198618) ring can affect the reactivity and interactions of the molecule. chemrxiv.org

Theoretical studies on structurally similar N-aryl cyclopropylamines have been performed to understand their reactivity in photochemical reactions, which involves analyzing their molecular orbitals and excited states. rsc.orgchemrxiv.org While these studies focus on reaction pathways, the underlying conformational analyses provide insight into the likely ground-state geometries, which are crucial for predicting spectroscopic properties.

Stereochemical Characterization and Absolute Configuration Determination of this compound

The carbon atom of the cyclopropane ring attached to the dichlorophenyl group and the amine group is a stereocenter. Consequently, this compound is a chiral molecule and can exist as a pair of enantiomers: (R)-1-(2,3-Dichlorophenyl)cyclopropanamine and (S)-1-(2,3-Dichlorophenyl)cyclopropanamine. The unambiguous determination of the absolute configuration (AC) is essential for characterizing the compound. libretexts.org

Methods for Absolute Configuration Determination:

X-Ray Crystallography: This is considered the "gold standard" for determining the absolute configuration of chiral molecules. americanlaboratory.com The method requires obtaining a high-quality single crystal of one of the enantiomers, often as a salt with a chiral acid or base of known configuration. The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom. nih.govmdpi.com The Flack parameter is a critical value in chiral crystallography that confirms the correctness of the assigned enantiomer. mdpi.com

Chiroptical Spectroscopy Combined with Quantum Chemical Calculations: When suitable crystals cannot be obtained, chiroptical methods provide a powerful alternative. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. nih.gov The experimental VCD spectrum of an enantiomerically pure sample is compared with the theoretically predicted spectrum for a chosen configuration (e.g., the R-configuration), calculated using quantum-mechanical methods like DFT. americanlaboratory.comnih.gov A match between the signs and relative intensities of the major spectral bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the molecule has the opposite configuration. americanlaboratory.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible range, corresponding to electronic transitions. nih.gov Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to assign the absolute configuration. nih.govnih.gov This method is particularly useful for molecules containing chromophores, such as the phenyl ring in this compound. mdpi.com

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) can be used to determine the absolute configuration by reacting the amine with a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and thus distinct NMR spectra. By analyzing the differences in chemical shifts (e.g., in ¹H or ¹⁹F NMR) between the two diastereomers and comparing them to computational predictions, the absolute configuration of the original amine can be determined. frontiersin.orgresearchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation (Methodologies Only)

The definitive structural elucidation of complex organic molecules like this compound relies on a combination of advanced spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure, connectivity, and stereochemistry. numberanalytics.comnumberanalytics.comjchps.com

Spectroscopic TechniquePrincipleInformation ObtainedApplication in Structural Elucidation
X-Ray Crystallography Measures the diffraction pattern of X-rays scattered by the ordered atoms within a single crystal. nih.govresearchgate.netProvides a precise three-dimensional map of electron density, revealing exact atomic positions, bond lengths, bond angles, and torsional angles. nih.govUnambiguously determines the molecular structure and, for chiral molecules, the absolute configuration of a specific crystalline form. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C). Nuclei in different chemical environments resonate at distinct frequencies when placed in a magnetic field and irradiated with radio waves. jchps.com1D NMR (¹H, ¹³C): Identifies types and numbers of atoms and their local electronic environment. 2D NMR (COSY, HSQC, HMBC): Establishes atom-to-atom connectivity through bonds, revealing the molecular skeleton. numberanalytics.comDetermines the complete covalent structure (constitution) of the molecule by piecing together its fragments. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of atoms, aiding in conformational and relative stereochemistry analysis. uow.edu.aucore.ac.uk
Vibrational Circular Dichroism (VCD) Measures the small difference in the absorption of left and right circularly polarized infrared (IR) light by a chiral molecule during vibrational excitation. nih.govProvides a "chiral fingerprint" in the infrared region. The sign (+ or -) and intensity of VCD bands are highly sensitive to the molecule's absolute configuration and conformation in solution. americanlaboratory.comUsed for the non-destructive determination of absolute configuration by comparing the experimental VCD spectrum to one predicted from quantum chemical calculations for a known configuration. cam.ac.ukresearchgate.net
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule, exciting electrons to higher energy levels. nih.govresearchgate.netProvides information about the stereochemical arrangement of chromophores (light-absorbing groups) within the molecule. The resulting spectrum of Cotton effects is characteristic of a specific enantiomer. nih.govDetermines absolute configuration, particularly for molecules with UV-active chromophores. The experimental spectrum is compared with theoretically calculated spectra or with spectra of structurally related compounds of known configuration. chiralabsxl.commtoz-biolabs.com
Mass Spectrometry (MS) Ionizes molecules and separates the resulting ions based on their mass-to-charge ratio. High-resolution MS can determine the mass with very high precision. jchps.comProvides the exact molecular weight and, from that, the molecular formula. Fragmentation patterns can offer clues about the molecule's structure and functional groups. numberanalytics.comConfirms the elemental composition of the molecule and can help identify structural motifs by analyzing how the molecule breaks apart under energetic conditions.

Structure Activity Relationship Sar and Structure Biological Activity Sba Studies of 1 2,3 Dichlorophenyl Cyclopropanamine Analogues

Elucidation of the Impact of Dichlorine Substitution Pattern on Biological Efficacy and Selectivity (e.g., 2,3-Dichloro vs. 3,4-Difluoro vs. 3,5-Dichloro)

The substitution pattern of halogens on the phenyl ring of arylcyclopropanamines is a critical determinant of their biological efficacy and selectivity. The position and nature of these substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity to target receptors.

Research into related classes of compounds, such as inhibitors of lysine-specific demethylase 1 (KDM1A), has shown that halogenation of the phenyl ring in cyclopropylamine (B47189) derivatives can lead to a significant improvement in inhibitory activity. Specifically, decoration of the phenyl ring at the meta position with small, halogenated functional groups has been found to be particularly beneficial. While direct comparative studies on 1-(2,3-dichlorophenyl)cyclopropanamine versus its 3,4-difluoro and 3,5-dichloro analogues are not extensively detailed in publicly available literature, general principles of medicinal chemistry suggest that these variations would have distinct effects.

The 2,3-dichloro substitution provides a specific electronic and steric profile. The ortho-chloro atom can induce a conformational bias in the phenyl ring relative to the cyclopropane (B1198618) moiety. In contrast, a 3,5-dichloro pattern offers symmetric substitution, which might interact differently with a symmetric binding pocket. The 3,4-difluoro substitution, while also a di-halogenated pattern, introduces fluorine atoms which are smaller and more electronegative than chlorine, potentially leading to different hydrogen bonding capabilities and metabolic stability.

A hypothetical comparison of these substitution patterns on a biological target is presented in the table below, based on general SAR principles for halogenated compounds.

Substitution PatternExpected Impact on Biological EfficacyExpected Impact on Selectivity
2,3-Dichloro The ortho- and meta-positioning of chlorine atoms can influence the molecule's conformation and electronic distribution, potentially leading to specific interactions with the target protein.The unique steric and electronic profile may confer selectivity for certain receptor subtypes.
3,4-Difluoro The strong electron-withdrawing nature of fluorine at the meta and para positions can alter the pKa of the amine and the overall lipophilicity, affecting cell permeability and target engagement.Fluorine's ability to form specific hydrogen bonds could enhance selectivity for targets with appropriate hydrogen bond donors.
3,5-Dichloro Symmetrical substitution may allow for bivalent interactions within a symmetric binding site, potentially increasing affinity.The symmetric nature might lead to a different selectivity profile compared to asymmetric substitutions.

This table is illustrative and based on general medicinal chemistry principles, as direct comparative data for this compound analogues is limited.

Investigating the Influence of Cyclopropane Ring Modifications on Pharmacological Profiles

The cyclopropane ring is a rigid scaffold that holds the aryl and amine groups in a specific spatial orientation. Modifications to this ring, such as the introduction of substituents or changes in stereochemistry, can profoundly impact the pharmacological profile of the compound. The rigid nature of the cyclopropane ring is thought to be crucial for the covalent interaction of some cyclopropylamine-containing inhibitors with their targets.

While specific research on modifications to the cyclopropane ring of this compound is scarce, studies on other cyclopropane-containing compounds demonstrate the importance of this moiety. For instance, the stereochemistry of the cyclopropane ring is often critical for biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities due to the precise three-dimensional arrangement of atoms required for optimal interaction with a chiral binding site on a protein.

Potential modifications to the cyclopropane ring and their hypothetical effects are outlined below:

ModificationPotential Impact on Pharmacological Profile
Introduction of alkyl groups Could provide additional hydrophobic interactions with the target, potentially increasing potency. However, it may also introduce steric hindrance.
Introduction of polar groups (e.g., hydroxyl) May introduce new hydrogen bonding interactions, potentially improving affinity and altering solubility.
Alteration of stereochemistry Can drastically change the orientation of the phenyl and amine groups, leading to significant differences in binding affinity and efficacy between enantiomers or diastereomers.

This table presents potential outcomes of cyclopropane ring modifications based on general SAR knowledge, in the absence of specific studies on this compound.

Systematic Derivatization Strategies for Optimizing Biological Interactions of this compound

Systematic derivatization is a key strategy in medicinal chemistry to optimize the biological interactions of a lead compound. For this compound, several positions on the molecule could be targeted for derivatization to enhance its pharmacological properties.

One common strategy involves modification of the primary amine. Acylation, alkylation, or incorporation of the amine into a heterocyclic ring system can modulate the basicity, lipophilicity, and steric bulk of the molecule. These changes can affect the compound's ability to cross biological membranes and its interaction with the target protein, including the formation of salt bridges or hydrogen bonds.

Another approach is to introduce additional substituents on the phenyl ring. While the effect of the dichlorine pattern is discussed above, further substitution could fine-tune the electronic properties and provide additional points of interaction with the target.

The synthesis of 1-phenylcyclopropane carboxamide derivatives from substituted 2-phenyl acetonitrile (B52724) highlights a general approach for creating a library of analogues for SAR studies. nih.gov This methodology could be adapted to synthesize a variety of derivatives of this compound for biological screening.

A summary of potential derivatization strategies is provided in the table below:

Derivatization StrategyRationale for Optimization
N-Alkylation/N-Acylation To modulate basicity, lipophilicity, and steric hindrance around the amine group, potentially improving target affinity and pharmacokinetic properties.
Incorporation into Heterocycles To constrain the conformation of the amino group and introduce new interaction points, which could enhance selectivity.
Further Phenyl Ring Substitution To fine-tune electronic properties and explore additional binding pockets within the target protein.

This table outlines general strategies for derivatization that could be applied to this compound to optimize its biological interactions.

Comparative Analysis with Other Arylcyclopropanamines in Biological Contexts

A comparative analysis of this compound with other arylcyclopropanamines is essential to understand the specific contribution of the 2,3-dichloro substitution to its biological activity. For example, comparing it to the parent 1-phenylcyclopropanamine would reveal the impact of the chlorine atoms. Similarly, comparison with mono-chlorinated analogues could elucidate the effect of the number and position of chlorine substituents.

In the context of KDM1A inhibition, it has been observed that the decoration of the phenyl ring at the β-position of the cyclopropane ring with small, mostly halogenated functional groups, particularly at the meta position, leads to a significant improvement in inhibitory activity. nih.gov This suggests that the 2,3-dichloro substitution pattern of the title compound could be beneficial for activity against certain targets.

Without direct comparative biological data, a quantitative analysis is not possible. However, a qualitative comparison can be inferred from the general principles of SAR.

CompoundKey Structural FeatureAnticipated Biological Profile Comparison
1-Phenylcyclopropanamine Unsubstituted phenyl ringLikely to have lower potency compared to halogenated analogues due to the lack of specific electronic and steric interactions provided by halogens.
1-(3-Chlorophenyl)cyclopropanamine Single meta-chloro substituentMay show improved activity over the unsubstituted analogue, as meta-halogenation is often favorable. Potency would likely differ from the 2,3-dichloro analogue due to the absence of the ortho-chloro group.
This compound Ortho- and meta-dichloro substitutionThe specific substitution pattern is expected to confer a unique pharmacological profile in terms of potency and selectivity compared to other arylcyclopropanamines.

This table provides a qualitative comparison based on established SAR principles for halogenated aromatic compounds.

Investigation of Biological Targets and Mechanisms of Action for 1 2,3 Dichlorophenyl Cyclopropanamine

Exploration of Receptor Binding Profiles and Ligand-Target Interactions

The interaction of small molecules with protein targets is the foundation of their pharmacological effect. This section examines the potential receptor binding profile of 1-(2,3-dichlorophenyl)cyclopropanamine by assessing the known activities of its constituent chemical groups.

The 2,3-dichlorophenyl moiety is a key structural feature in a variety of ligands designed for high affinity and selectivity at dopamine (B1211576) receptors, particularly the D3 subtype. nih.gov The dopamine D3 receptor is a primary target for therapeutics aimed at treating neurological and psychiatric disorders. nih.gov

Research into a series of compounds incorporating a N-(2,3-dichlorophenyl)piperazine nucleus has demonstrated potent binding to the D3 receptor. nih.gov Molecular modeling and binding assays reveal that the 2,3-dichlorophenyl ring engages in crucial π–π stacking interactions with phenylalanine residues (Phe345 and Phe346) within the receptor's binding pocket. nih.gov Furthermore, the chlorine atoms can participate in halogen bonds with serine and histidine residues, further stabilizing the ligand-receptor complex. nih.gov

While direct binding data for this compound is not available, the established role of the 2,3-dichlorophenyl group in high-affinity D3 receptor ligands suggests that the title compound may also exhibit affinity for this target. The selectivity against other dopamine receptor subtypes, such as D2 and D4, is a critical aspect of drug design. Studies on N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides have led to the discovery of compounds with over 1000-fold selectivity for the D3 receptor over the D2 receptor. nih.gov One of the most potent analogues in a separate series, which also contained the dichlorophenylpiperazine moiety, demonstrated a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300. nih.gov

Table 1: Dopamine Receptor Binding Affinities of N-(2,3-Dichlorophenyl) Containing Analogues
CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)D4 Receptor Ki (nM)D3/D2 Selectivity Ratio
NGB24090.90>135Not Reported>150
Analogue 511.489.6182064
Analogue 8j2.6>10000Not Reported>3846
Analogue 8dNot ReportedNot ReportedNot Reported>1000

Data sourced from studies on N-(2,3-dichlorophenyl)piperazine derivatives, which are structurally distinct from this compound but share the dichlorophenyl moiety. nih.govnih.govnih.gov

The cyclopropylamine (B47189) scaffold is a well-established structural motif in mechanism-based enzyme inhibitors. nih.gov This class of compounds is known to irreversibly inhibit flavin-dependent amine oxidases, including monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1). nih.govnih.gov

Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. researchgate.netcriver.com Cyclopropylamines, such as the antidepressant tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), act as irreversible inhibitors of MAOs. nih.govnih.gov The inhibitory mechanism involves the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Studies on novel cis-cyclopropylamine derivatives show that they can be highly potent and selective, particularly for MAO-B. nih.gov

LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation and has emerged as a target in cancer therapy. nih.govmdpi.com Given that LSD1 is also a flavin-dependent amine oxidase, it is susceptible to inhibition by cyclopropylamine-containing molecules like tranylcypromine. nih.gov The inhibition is also mechanism-based, proceeding through the formation of a covalent FAD adduct. nih.gov While some cyclopropylamine derivatives show dual MAO/LSD1 activity, others can be designed to be selective. For instance, certain cis-N-benzyl-2-alkoxycyclopropylamine derivatives were found to be selective MAO-B inhibitors with no significant inhibition of LSD1. nih.gov

Given that this compound contains the core cyclopropylamine structure, it is plausible that it could act as an inhibitor of MAO and/or LSD1. The specific selectivity and potency would depend on the influence of the 2,3-dichlorophenyl substituent on the interaction with the enzyme's active site.

Table 2: Enzyme Inhibition by Cyclopropylamine Analogues
CompoundTarget EnzymeInhibition Value (IC50)
cis-N-benzyl-2-methoxycyclopropylamineMAO-A170 nM
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5 nM
trans-2-phenylcyclopropylamine (Tranylcypromine)LSD1<200 µM (Ki)

Data reflects the inhibitory activity of structurally related cyclopropylamine compounds. nih.govnih.gov

Cellular Pathway Modulation by this compound Analogues

The interaction of a compound with its molecular targets can trigger a cascade of downstream events, leading to the modulation of cellular pathways that govern processes like cell growth, survival, and death.

Analogues containing the cyclopropane (B1198618) ring have demonstrated significant effects on cellular proliferation and apoptosis in cancer cell lines. nih.gov For example, the compound Z-1,1-dichloro-2,3-diphenylcyclopropane has been studied for its effects on human prostate carcinoma cells (both androgen-sensitive LNCaP and androgen-independent PC-3 lines). nih.gov

In these studies, the dichlorodiphenylcyclopropane analogue was found to block cell proliferation at low micromolar concentrations (10 µM). nih.gov At higher concentrations (100 µM), the compound reduced cell survival by 50% within 12-24 hours. nih.gov The mechanism of cell death was identified as apoptosis, characterized by key markers such as large-scale cell detachment, nuclear and internucleosomal DNA fragmentation, and the appearance of a hypodiploid cell population. nih.gov These apoptotic effects were accompanied by the dissolution of cellular microtubule arrays. nih.gov

Table 3: Effects of Z-1,1-Dichloro-2,3-diphenylcyclopropane on Prostate Cancer Cell Lines
ConcentrationEffect on LNCaP and PC-3 Cells
10 µMProlonged block of proliferation
100 µM50% reduction in cell survival (12-24 hr)
100 µMInduction of apoptosis (DNA fragmentation, hypodiploidy)

Data from a study on a cyclopropane analogue, Z-1,1-dichloro-2,3-diphenylcyclopropane. nih.gov

The diverse biological activities observed for compounds structurally related to this compound stem from distinct mechanisms of action. The potential neuroactivity is linked to interactions with neurotransmitter receptors, while enzyme inhibition capabilities are tied to the reactive nature of the cyclopropylamine ring. nih.govnih.gov

The mechanism for D3 receptor antagonism by dichlorophenyl-containing ligands involves competitive binding at the orthosteric binding site, preventing the binding of the endogenous ligand, dopamine. nih.gov The high affinity and selectivity are governed by specific non-covalent interactions, including the aforementioned π–π stacking and halogen bonds, between the ligand and amino acid residues unique to the D3 receptor subtype. nih.gov

The mechanism for MAO and LSD1 inhibition by cyclopropylamine analogues is enzyme-activated and irreversible. nih.govnih.gov The cyclopropylamine moiety acts as a substrate mimic, and upon enzymatic oxidation, it generates a reactive intermediate that forms a stable, covalent bond with the FAD cofactor, thereby permanently inactivating the enzyme. nih.gov

The anticancer activities observed with cyclopropane analogues, such as the induction of apoptosis, are linked to multiple mechanisms, including perturbation of microtubule dynamics. nih.gov Microtubules are essential for cell division, and their disruption can lead to a cell cycle arrest and subsequent activation of apoptotic pathways.

High-Throughput Screening (HTS) for Broad-Spectrum Biological Activities of this compound

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. ufl.edu This methodology allows for the efficient identification of "hit" compounds that can serve as starting points for drug development. chemdiv.com

A compound such as this compound, which possesses distinct structural motifs associated with both receptor binding and enzyme inhibition, would be an ideal candidate for HTS campaigns. Screening this compound against large, diverse panels of biological targets, including receptors, enzymes, and whole-cell assays, could uncover novel and unexpected biological activities. ufl.educhemdiv.com

The HTS process typically involves miniaturized assays in 96-, 384-, or 1536-well plate formats. chemdiv.com A variety of detection methods are employed, including fluorescence, luminescence, and absorbance, to measure the effect of the compound on the target. chemdiv.comnih.gov For instance, a fluorescence polarization-based assay could be used to screen for inhibitors of a particular protease. nih.gov

Following a primary HTS campaign, any identified "hits" would be subjected to a series of secondary assays to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and rule out false positives. mdpi.com These follow-up studies are crucial for building a structure-activity relationship (SAR) and optimizing the hit compound into a lead candidate for further preclinical development. chemdiv.com The inclusion of this compound in HTS libraries could therefore pave the way for discovering new therapeutic applications for this class of molecules.

Antitumor Potential in Preclinical Cellular Models

No studies were identified that evaluated the antitumor potential of this compound in preclinical cellular models. A comprehensive search of scientific databases yielded no data on the cytotoxic or antiproliferative effects of this compound against any cancer cell lines. Consequently, there is no information regarding its potential mechanisms of action in oncology.

Research into Antiviral and Antibacterial Avenues

There is a notable absence of research investigating the potential antiviral and antibacterial properties of this compound. Literature searches did not uncover any studies that have assessed the efficacy of this compound against viral or bacterial pathogens. As a result, its spectrum of activity and mechanism of antimicrobial action remain unknown.

Computational Chemistry and Molecular Modeling in 1 2,3 Dichlorophenyl Cyclopropanamine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(2,3-Dichlorophenyl)cyclopropanamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A typical QSAR study involves calculating molecular descriptors for a set of molecules and then using statistical methods to correlate these descriptors with their measured biological effects. This can lead to predictive models that estimate the activity of new, unsynthesized compounds.

Despite the utility of QSAR in medicinal chemistry, no specific QSAR models for derivatives of This compound have been found in the scientific literature. Such a study would require a dataset of structurally related analogs with corresponding biological activity data, which does not appear to be publicly available.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction and Characterization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more detailed understanding of the stability and dynamics of the ligand-target interaction.

There are no published studies detailing molecular docking or molecular dynamics simulations specifically involving This compound with a biological target. Research in this area would be contingent on the identification of a specific protein target for this compound, which has not been disclosed in the available literature.

Pharmacophore Modeling and Virtual Screening for Novel Ligands with Desired Biological Activities

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify new molecules that are likely to be active at the same target.

A search of the scientific literature did not yield any studies on the development of a pharmacophore model based on This compound or its use in virtual screening campaigns to discover novel ligands.

Applications of 1 2,3 Dichlorophenyl Cyclopropanamine in Chemical Biology and Drug Discovery

Utility as a Chemical Probe for Investigating Specific Biological Pathways

There is no specific information available in the reviewed literature to suggest that 1-(2,3-Dichlorophenyl)cyclopropanamine has been utilized as a chemical probe for the investigation of biological pathways. Chemical probes are small molecules designed to interact with specific proteins or pathways to elucidate their function, and while the structure of this compound might lend itself to such applications, no studies detailing such use have been published.

Lead Compound Identification and Optimization in Preclinical Drug Discovery Programs

There is no publicly available data to indicate that this compound has been identified as a lead compound in any preclinical drug discovery programs. The process of lead identification involves screening large libraries of chemicals for biological activity against a specific target. Although the compound is commercially available, there are no published reports of it emerging as a "hit" or "lead" from such screens, nor are there any subsequent lead optimization studies described.

Future Research Directions and Unaddressed Challenges in 1 2,3 Dichlorophenyl Cyclopropanamine Research

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of complex molecules like 1-(2,3-Dichlorophenyl)cyclopropanamine traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. A critical future direction is the development of more sustainable and environmentally friendly synthetic methodologies. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of pharmaceutical manufacturing. longdom.org

Challenges in this area include the identification of catalysts and reaction conditions that promote high yields and stereoselectivity while minimizing energy consumption and the use of toxic solvents. Biocatalysis and electro-induced rearrangements represent promising avenues for exploration. For instance, the use of engineered enzymes could offer highly selective and environmentally benign routes to key intermediates or the final product. researchgate.net Similarly, electrochemical methods could provide a cleaner alternative to traditional chemical oxidants and reductants. researchgate.net

Key Research Objectives:

Exploration of Biocatalytic Methods: Investigating the use of enzymes for key synthetic steps to improve stereoselectivity and reduce waste.

Development of Electrochemical Syntheses: Designing electro-organic reactions to replace hazardous reagents.

Use of Greener Solvents and Reagents: Focusing on the use of renewable starting materials and less toxic solvents.

Atom Economy Optimization: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Deeper Mechanistic Elucidation of Novel Biological Interactions and Off-Target Effects

Understanding the precise molecular mechanisms by which a compound exerts its therapeutic effects is paramount. For this compound, a significant challenge is the elucidation of its primary biological targets and any potential off-target interactions. nih.gov Off-target effects are a common cause of adverse drug reactions and can limit the therapeutic window of a compound. nih.govbiotechniques.com

Future research must employ a combination of in vitro and in silico techniques to identify and validate the biological targets of this compound. This includes screening against a broad panel of receptors, enzymes, and ion channels. Cyclopropylamines are known to act as mechanism-based inhibitors for certain enzymes, a property that warrants thorough investigation for this specific derivative. frontiersin.orgnih.gov

Key Research Objectives:

Target Identification and Validation: Utilizing techniques like affinity chromatography, proteomics, and genetic approaches to identify the primary biological target(s). nih.govyoutube.com

Comprehensive Off-Target Profiling: Screening the compound against a wide range of potential off-targets to predict and mitigate potential side effects. frontiersin.orgpatsnap.com

Elucidation of Mechanism of Action: Investigating the downstream signaling pathways and cellular effects following target engagement. nih.gov

Investigation of Mechanism-Based Inhibition: Determining if the compound acts as a suicide inhibitor for any of its targets. frontiersin.org

Exploration of Untapped Therapeutic Areas and Modalities for Cyclopropanamine Derivatives

While some cyclopropanamine derivatives have been investigated for their potential in oncology and central nervous system (CNS) disorders, the full therapeutic potential of this chemical scaffold remains largely untapped. nih.govnih.gov The unique structural and electronic properties of the cyclopropyl (B3062369) ring can confer novel pharmacological activities.

Future research should explore the activity of this compound and its analogs in a wider range of disease models. This could include neurodegenerative diseases, inflammatory disorders, and infectious diseases. The dichlorophenyl substitution pattern on this specific molecule may lead to unique interactions with biological targets, opening up new therapeutic possibilities.

Potential Therapeutic Areas for Exploration:

Therapeutic AreaRationale
Neurodegenerative Diseases Modulation of CNS targets is a known property of some cyclopropanamine compounds. nih.gov
Oncology Certain derivatives have shown antiproliferative activity. nih.govnih.gov
Inflammatory Disorders Novel mechanisms of action could lead to anti-inflammatory effects.
Infectious Diseases The unique chemical structure may inhibit microbial targets.

Integration of Advanced Computational Methodologies for Rational Drug Design and Optimization

The integration of advanced computational methodologies is crucial for accelerating the drug discovery and development process. sciengine.com For this compound, in silico tools can be instrumental in its rational design and optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can help to identify the key structural features that contribute to biological activity, guiding the synthesis of more potent and selective analogs. ijtinnovation.comnih.govnih.gov Molecular docking and molecular dynamics simulations can provide insights into the binding interactions between the compound and its biological target at an atomic level, facilitating the design of derivatives with improved affinity and pharmacokinetic properties. ijtinnovation.commdpi.com

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): To build predictive models for biological activity based on chemical structure. mdpi.comijcrt.org

Molecular Docking: To predict the binding mode and affinity of the compound to its target protein. mdpi.com

Molecular Dynamics Simulations: To study the dynamic behavior of the compound-target complex and assess its stability.

In Silico ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of the compound and its derivatives.

By systematically addressing these future research directions and unaddressed challenges, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the critical steps in synthesizing 1-(2,3-Dichlorophenyl)cyclopropanamine with high purity and yield?

Synthesis typically involves multi-step organic reactions, including cyclopropanation via [2+1] cycloaddition or ring-closing strategies. Key considerations include:

  • Stereochemical control : Use chiral catalysts (e.g., transition-metal complexes) to enforce enantioselectivity, as seen in related cyclopropanamine derivatives .
  • Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) and low temperatures (-20°C to 0°C) minimize side reactions .
  • Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .

Q. How can researchers confirm the structural identity of this compound?

Structural validation requires a combination of spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring protons (δ ~1.5–2.5 ppm) and aromatic substituents (δ ~6.8–7.5 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]+^+) at m/z 216.04 (C9_9H9_9Cl2_2N) confirm the molecular formula .
  • X-ray crystallography : Resolves stereochemistry and bond angles, though limited to crystalline derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) to measure IC50_{50} values .
  • Enzyme inhibition assays : Fluorescence-based methods to assess interactions with monoamine oxidases (MAOs) or cytochrome P450 isoforms .
  • Metabolic stability : Liver microsome assays to quantify half-life (t1/2_{1/2}) and intrinsic clearance .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationships (SAR) among dichlorophenyl cyclopropanamine derivatives?

Contradictions often arise from substituent positioning (e.g., 2,3- vs. 3,4-dichloro) or stereochemistry. Strategies include:

  • Comparative SAR : Synthesize analogs with systematic substituent variations (e.g., fluorine vs. chlorine) and test in parallel biological assays .
  • Computational modeling : Molecular docking (AutoDock Vina) or density functional theory (DFT) to predict binding modes and electronic effects .
  • Meta-analysis : Aggregate published data to identify trends (e.g., meta-halogen effects on receptor affinity) .

Q. What experimental designs optimize reaction yields for cyclopropanamine derivatives under varying conditions?

  • Design of Experiments (DOE) : Use factorial designs (e.g., 2k^k) to test variables like temperature, solvent polarity, and catalyst loading .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., pressure in high-yield cyclopropanation) .
  • High-throughput screening : Robotic platforms to test >100 conditions/day, accelerating optimization .

Q. How can enantiomer-specific activity be characterized for this compound?

  • Chiral separation : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to isolate (R,R)- and (S,S)-enantiomers .
  • Pharmacological profiling : Test separated enantiomers in receptor-binding and functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Circular dichroism (CD) : Correlate optical activity with biological potency .

Q. What computational tools predict metabolic pathways and toxicity risks for this compound?

  • In silico ADMET : Software like Schrödinger’s QikProp or SwissADME to estimate permeability, CYP inhibition, and hERG channel liability .
  • Metabolite prediction : Rule-based systems (e.g., BioTransformer) to identify potential Phase I/II metabolites .
  • Toxicogenomics : Leverage databases like ToxCast to cross-reference structural alerts .

Methodological Notes

  • Safety : Always reference Safety Data Sheets (SDS) for handling guidelines (e.g., PPE, ventilation) .
  • Data Reproducibility : Include negative controls and triplicate measurements in assays to mitigate variability .
  • Open Science : Deposit synthetic protocols and spectral data in repositories like PubChem or Zenodo to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.